Dpofa was synthesized in a non-Good Manufacturing Practice (GMP) batch by GVK Biosciences in Hyderabad, India. The synthesis involved several key steps:
Dpofa features a complex molecular structure characterized by several functional groups:
The molecular structure includes:
The structural integrity and conformation of Dpofa were analyzed using computational methods alongside experimental techniques like X-ray crystallography, providing insights into its stereochemistry and electronic properties.
Dpofa primarily participates in the following chemical reactions:
The effectiveness of Dpofa as an antagonist is influenced by various parameters such as pH, temperature, and ionic strength of the solutions used during experimentation.
Dpofa's mechanism of action involves its role as an antagonist to chloride/bicarbonate exchangers located in the retinal pigment epithelium. By inhibiting these exchangers, Dpofa effectively increases fluid reabsorption rates from the subretinal space, which is crucial for maintaining retinal health and function.
Dpofa exhibits several notable physical and chemical properties:
Characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) have been employed to assess thermal properties and stability profiles.
Dpofa is primarily researched for its applications in:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3